2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester
Description
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is a synthetic organic compound characterized by a benzamide core substituted with 3,4-dichloro groups and an ethyl ester moiety. Its structure combines a propionic acid backbone with a dichlorinated aromatic ring, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C12H13Cl2NO3 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-3-18-12(17)7(2)15-11(16)8-4-5-9(13)10(14)6-8/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
WHEVQYZMSHGANN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 2-amino-propionate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoylamino derivatives .
Scientific Research Applications
2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichloro vs. Monochloro and Methoxy Groups
The 3,4-dichloro substitution on the benzamide ring distinguishes this compound from analogs such as 3-[5-chloro-2-methoxy-4-(2-methoxycarbonyl-ethylamino)-3,6-dioxo-cyclohexa-1,4-dienylamino]-propionic acid methyl ester (6) (). The latter features a single chlorine atom at position 5 and a methoxy group at position 2, which reduces steric bulk and alters electron-withdrawing effects.
Ester Group Variations: Ethyl vs. Methyl Esters
The ethyl ester group in 2-(3,4-dichloro-benzoylamino)-propionic acid ethyl ester increases lipophilicity relative to methyl ester analogs like compound 6 (). Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life and bioavailability. For example, compound 7 (3-[2,5-dichloro-4-(2-ethoxycarbonyl-ethylamino)-3,6-dioxo-cyclohexa-1,4-dienylamino]-propionic acid ethyl ester) also employs an ethyl ester, aligning with trends in prodrug design for enhanced membrane permeability ().
Structural Complexity and Therapeutic Implications
The target compound lacks the extended heterocyclic systems seen in analogs such as 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester (). The latter’s benzimidazole and pyridine moieties enable anticoagulant activity, whereas the simpler structure of the target compound may prioritize synthetic accessibility or alternative pharmacological targets.
Data Table: Comparative Analysis of Key Compounds
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